Cas no 862977-49-9 (3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide)

3-Acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide is a specialized benzofuran derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates an acetamido group and a fluorophenyl moiety, which may enhance binding affinity and metabolic stability in biologically active compounds. This compound is of interest for its potential as a scaffold in the development of enzyme inhibitors or receptor modulators, owing to its rigid benzofuran core and functionalized substituents. The fluorine atom at the ortho position of the phenyl ring could influence electronic properties and intermolecular interactions, making it a valuable intermediate for structure-activity relationship studies. Suitable for controlled synthetic applications, it offers researchers a precise tool for exploring novel therapeutic agents.
3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide structure
862977-49-9 structure
Product name:3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
CAS No:862977-49-9
MF:C17H13FN2O3
Molecular Weight:312.295127630234
CID:6397066
PubChem ID:16009623

3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
    • CCG-72093
    • CHEMBL1699624
    • F0666-0501
    • HMS1833L01
    • C686-0475
    • 3-acetamido-N-(2-fluorophenyl)benzofuran-2-carboxamide
    • 862977-49-9
    • AKOS001844212
    • NCGC00111484-01
    • インチ: 1S/C17H13FN2O3/c1-10(21)19-15-11-6-2-5-9-14(11)23-16(15)17(22)20-13-8-4-3-7-12(13)18/h2-9H,1H3,(H,19,21)(H,20,22)
    • InChIKey: RZGQAXUCNATUOU-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1NC(C1=C(C2C=CC=CC=2O1)NC(C)=O)=O

計算された属性

  • 精确分子量: 312.09102044g/mol
  • 同位素质量: 312.09102044g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 459
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.3
  • トポロジー分子極性表面積: 71.3Ų

3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0666-0501-2mg
3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
862977-49-9 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0666-0501-2μmol
3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
862977-49-9 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0666-0501-1mg
3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
862977-49-9 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0666-0501-3mg
3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
862977-49-9 90%+
3mg
$63.0 2023-05-17

3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide 関連文献

3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamideに関する追加情報

Professional Introduction to 3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide (CAS No. 862977-49-9)

3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide, a compound with the chemical identifier CAS No. 862977-49-9, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structure, has garnered considerable attention due to its potential applications in drug discovery and development. The presence of multiple functional groups, including an acetamide moiety and a fluorophenyl ring, makes it a versatile candidate for further chemical and biological investigation.

The compound's structure is built upon a benzofuran core, which is a well-documented scaffold in medicinal chemistry. Benzofuran derivatives have been extensively studied for their pharmacological properties, particularly in the context of anti-inflammatory, antimicrobial, and anticancer agents. The introduction of a fluorine atom at the 2-position of the phenyl ring enhances the molecule's metabolic stability and binding affinity, making it an attractive candidate for further development.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their unique electronic and steric properties. These properties can significantly influence the pharmacokinetic and pharmacodynamic profiles of drugs. For instance, the fluorine atom can increase the lipophilicity of the molecule, facilitating better cell membrane penetration, or it can modulate enzyme interactions, leading to improved therapeutic efficacy.

The acetamide group in 3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide contributes to the molecule's solubility and bioavailability. Acetamides are commonly found in biologically active compounds and have been shown to enhance binding interactions with target proteins. This functional group is particularly relevant in the design of protease inhibitors and other enzyme-targeting drugs.

Recent studies have highlighted the importance of benzofuran derivatives in addressing various therapeutic challenges. For example, research has demonstrated that certain benzofuran-based compounds exhibit potent anti-inflammatory effects by inhibiting key pro-inflammatory cytokines. The specific arrangement of functional groups in 3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide may contribute to its potential as an anti-inflammatory agent by modulating inflammatory pathways.

Moreover, the compound's structural features make it a promising candidate for development as an antimicrobial agent. Antibiotic resistance remains a significant global health challenge, and novel chemical entities are urgently needed to combat this issue. The unique combination of a benzofuran core and fluorinated phenyl ring in this compound suggests that it may possess broad-spectrum antimicrobial activity.

Advances in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular modeling techniques can predict how 3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide interacts with biological targets, providing valuable insights into its mechanism of action. These computational studies can guide experimental design and accelerate the drug discovery process.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex benzofuran framework.

In conclusion, 3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide (CAS No. 862977-49-9) is a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique combination of functional groups and favorable physicochemical properties make it an attractive candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in addressing unmet medical needs.

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